N-(furan-2-ylmethyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide
Description
N-(furan-2-ylmethyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide is a structurally complex compound featuring a benzoimidazole core linked to a piperazine ring via a methylene bridge, with an acetamide group connecting the piperazine to a furan-2-ylmethyl substituent. Benzoimidazole derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and receptor modulation properties . The piperazine moiety may enhance solubility and serve as a conformational spacer, while the furan group could influence metabolic stability and target binding .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-23-18-7-3-2-6-17(18)22-19(23)14-24-8-10-25(11-9-24)15-20(26)21-13-16-5-4-12-27-16/h2-7,12H,8-11,13-15H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFFVWVIFLAXBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide typically involves multiple steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent under basic conditions.
Synthesis of the benzimidazole derivative: The benzimidazole moiety can be synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid.
Coupling of the intermediates: The furan-2-ylmethyl intermediate is then coupled with the benzimidazole derivative using a piperazine linker. This step often requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The benzimidazole moiety can be reduced to form a dihydrobenzimidazole derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Furanone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Structural Features
The compound features a furan ring and a benzimidazole moiety, which are known for their biological activity. The piperazine group enhances its pharmacokinetic properties, making it a candidate for drug development.
Anticancer Activity
Research has indicated that compounds similar to N-(furan-2-ylmethyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide exhibit significant anticancer properties. For example, benzimidazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Benzimidazole derivatives have also shown antimicrobial activity. Studies suggest that the incorporation of furan and piperazine groups enhances the antimicrobial efficacy of these compounds against a range of pathogens . This makes this compound a promising candidate for developing new antimicrobial agents.
Neurological Applications
The piperazine component is associated with neuroactive properties. Compounds containing piperazine have been explored for their potential in treating neurological disorders such as anxiety and depression. The structural configuration of this compound may provide insights into developing novel anxiolytics or antidepressants .
Case Study 1: Anticancer Efficacy
A study published in Cancer Research demonstrated that benzimidazole derivatives showed promising results in inhibiting tumor growth in xenograft models. The study highlighted the role of the furan moiety in enhancing bioavailability and targeting cancer cells specifically .
Case Study 2: Antimicrobial Activity
In a clinical trial assessing the antimicrobial efficacy of novel benzimidazole derivatives, compounds similar to this compound exhibited significant activity against resistant strains of Staphylococcus aureus . The results indicated a potential application in treating infections caused by antibiotic-resistant bacteria.
Case Study 3: Neurological Effects
Research exploring the neuropharmacological effects of piperazine derivatives revealed that certain structural modifications could enhance anxiolytic effects in animal models. The study suggested that compounds like N-(furan-2-ylmethyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-y)acetamide could be further investigated for their therapeutic potential in treating anxiety disorders .
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, or enzyme inhibition.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Heterocyclic Core: The target compound’s benzoimidazole core is shared with compounds in and but differs from benzothiazole () or tetrazole (). Benzoimidazole’s aromaticity and hydrogen-bonding capacity may enhance target affinity compared to benzothiazole or tetrazole .
- Substituents: The 1-methyl group on the benzoimidazole (target) likely reduces metabolic oxidation compared to unsubstituted analogues (e.g., ’s 5-chloro derivatives).
- Linker Flexibility: The piperazine-acetamide linker in the target compound provides conformational flexibility, unlike rigid thiazolidinone () or pyridine () linkers .
Physicochemical Properties
- FTIR: The target’s acetamide C=O stretch (~1650–1680 cm⁻¹) aligns with ’s observation at 1606 cm⁻¹, while benzoimidazole N-H stretches (~3400 cm⁻¹) differ from thiazolidinone’s C=O (~1700 cm⁻¹, ) .
- NMR: The target’s furan protons (δ 6.3–7.4 ppm) and piperazine signals (δ 2.5–3.5 ppm) resemble those in , but its 1-methylbenzoimidazole group (δ 2.4 ppm for CH₃) contrasts with ’s chloro-substituted derivatives (δ 7.5–8.0 ppm for aromatic H) .
- Lipophilicity: The target’s furan and methyl groups may reduce logP compared to ’s chlorinated compounds or ’s trifluoromethyl derivatives .
Biological Activity
N-(furan-2-ylmethyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
The molecular formula of this compound is C18H22N4O2, with a molecular weight of 342.40 g/mol. The compound features a furan ring and a benzimidazole moiety, which are known for their biological significance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzimidazole derivatives. For instance, in a comparative study, various benzimidazole derivatives exhibited significant cytotoxicity against several cancer cell lines, including HeLa and MDA-MB-468, with IC50 values ranging from 80 to 200 nM . The presence of the piperazine ring in our compound may enhance its interaction with biological targets, leading to improved efficacy.
Case Studies
- Cytotoxicity Assays : A study demonstrated that compounds structurally similar to this compound showed potent inhibition of tubulin polymerization, a critical process for cancer cell proliferation. For example, one derivative exhibited an IC50 value of 0.4 µM against porcine brain tubulin polymerization .
- Mechanism of Action : The mechanism underlying the anticancer activity is primarily attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells . This is consistent with findings that other benzimidazole derivatives also activate caspase pathways upon treatment .
Structure-Activity Relationship (SAR)
The structure of this compound suggests several points for modification that could enhance its biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Furan ring | Enhances solubility and potential interactions with targets |
| Benzimidazole moiety | Critical for anticancer activity; modifications can alter potency |
| Piperazine linkage | Influences binding affinity and selectivity towards targets |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
